1-(4-Methylphenyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone with a hexan-2-one backbone and a 4-methylphenyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)hexan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 4-methylbenzoic acid.
Reduction: 1-(4-methylphenyl)hexan-2-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Methylphenyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)hexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The aromatic ring allows for electrophilic substitution reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Methylacetophenone: Similar structure but lacks the hexan-2-one backbone.
Hexan-2-one: Lacks the aromatic ring.
4-Methylhexan-2-one: Similar backbone but different substitution pattern.
Uniqueness
1-(4-Methylphenyl)hexan-2-one is unique due to the combination of the aromatic ring and the hexan-2-one backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)hexan-2-one |
InChI |
InChI=1S/C13H18O/c1-3-4-5-13(14)10-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
MXVFWNFIJQXJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.